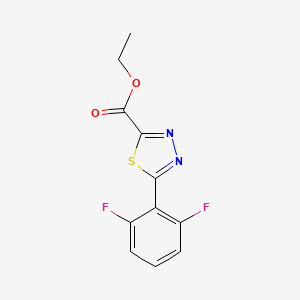

Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate

Description

Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate (CAS: 1361019-08-0) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,6-difluorophenyl group and an ethyl carboxylate ester. Its molecular formula is C₁₁H₈F₂N₂O₂S, with a molecular weight of 282.26 g/mol . The compound is commercially available through two suppliers, indicating moderate accessibility for research or industrial applications .

Properties

IUPAC Name |

ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2S/c1-2-17-11(16)10-15-14-9(18-10)8-6(12)4-3-5-7(8)13/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKIXTRHHHAQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,6-difluoroaniline with carbon disulfide and ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds, including ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate, exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.7 to 3.4 µM against human cancer cell lines such as MIAPaCa-2 and MCF-7 . The mechanism of action is primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase, which is facilitated by the activation of caspase-3 and the disruption of microtubule structures .

Antiviral Properties

Thiadiazole derivatives have also been investigated for their antiviral potential. In particular, studies have indicated that certain derivatives can inhibit viral replication effectively. For example, compounds with a thiadiazole core have been shown to interact with viral enzymes crucial for replication, suggesting a promising avenue for developing antiviral drugs against pathogens like SARS-CoV-2 . The design and synthesis of such compounds often involve molecular docking studies to predict binding affinities with target proteins.

Carbonic Anhydrase Inhibition

This compound and its analogs have been evaluated for their ability to inhibit carbonic anhydrase enzymes. These enzymes play a vital role in regulating pH and fluid balance in biological systems. Inhibition studies have shown varying degrees of effectiveness across different isoforms of carbonic anhydrase, indicating potential therapeutic applications in conditions like glaucoma and edema .

Pesticide Development

The compound's structural features make it suitable for agricultural applications as well. Research has indicated that thiadiazole derivatives can act as effective pesticides and bactericides. They are capable of controlling various agricultural pests and diseases due to their ability to disrupt biological processes in target organisms . this compound can be formulated with adjuvants to enhance its efficacy in agricultural settings.

Plant Activators

In addition to direct pest control, these compounds can function as plant activators that enhance plant growth and resistance to diseases. The incorporation of thiadiazole derivatives into agricultural practices may lead to improved crop yields and sustainability by reducing reliance on traditional chemical pesticides .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of thiadiazole compounds is crucial for optimizing their biological activity. Modifications at specific positions on the thiadiazole ring or the phenyl substituents can significantly impact their efficacy against cancer cells or pathogens . For instance:

| Modification | Effect |

|---|---|

| 5-(N,N-Dimethylaniline) | Enhanced cytotoxicity (IC50: 1.9-3.4 µM) |

| 5-(Naphth-2-yl) | Most potent antiproliferative activity (IC50: 1.7 µM) |

| Fluorine substitutions | Increased lipophilicity and bioactivity |

Mechanism of Action

The mechanism of action of Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,6-difluorophenyl group can enhance its binding affinity and specificity for certain targets. The thiadiazole ring can also participate in various biochemical pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and commercial differences between the target compound and analogs:

| Compound Name | Heterocycle | Substituents | CAS Number | Molecular Weight (g/mol) | Suppliers |

|---|---|---|---|---|---|

| Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole -2-carboxylate | 1,3,4-Thiadiazole | 2,6-difluorophenyl | 1361019-08-0 | 282.26 | 2 |

| Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole -2-carboxylate | 1,3,4-Oxadiazole | 2,6-difluorophenyl | 1707637-40-8 | 254.19 | 1 |

| Ethyl 5-(2,6-difluorophenyl)isoxazole -3-carboxylate | Isoxazole | 2,6-difluorophenyl | 1188027-27-1 | 253.20 | 1 |

| Ethyl 5-(2,4-difluorophenoxy)pentanoate | Phenoxy ether | 2,4-difluorophenoxy | N/A | ~270.24 | Multiple |

Key Observations:

Isoxazole (O and N in adjacent positions) may offer distinct hydrogen-bonding interactions compared to thiadiazole, influencing target binding .

Substituent Position: The 2,6-difluorophenyl group in the target compound provides symmetrical substitution, which may favor crystalline packing and stability over 2,4-difluorophenyl analogs like Ethyl 5-(2,4-difluorophenoxy)pentanoate .

Commercial Availability :

Pharmacological Potential (Inferred from Structural Analogs)

While direct pharmacological data for the target compound is absent in the provided evidence, inferences can be drawn:

- Thiadiazole Derivatives: Known for antimicrobial, anticancer, and anti-inflammatory activities due to sulfur’s electron-withdrawing effects and aromatic stability .

- Fluorine Substitution : The 2,6-difluoro group may enhance metabolic stability and target affinity, as seen in FDA-approved drugs like ciprofloxacin .

Biological Activity

Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

This compound is part of the thiadiazole family, known for their pharmacological properties. The synthesis typically involves the reaction of 2,6-difluorobenzoyl hydrazine with carbon disulfide followed by cyclization to form the thiadiazole ring. The carboxylate group is introduced through esterification with ethyl alcohol.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains. In a study assessing its antibacterial properties, the compound showed inhibition zones comparable to standard antibiotics such as tetracycline and ampicillin .

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| E. coli | 15 | Tetracycline | 18 |

| S. aureus | 17 | Ampicillin | 20 |

Antiviral Activity

The antiviral potential of thiadiazole derivatives has been extensively studied. This compound exhibited significant antiviral activity against tobacco mosaic virus (TMV) in vitro. The compound showed a curative rate of approximately 54.1% at a concentration of 500 µg/mL, indicating its potential as an antiviral agent .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have also been explored. In vitro studies revealed that this compound inhibited the proliferation of several cancer cell lines. Specifically, it demonstrated an IC50 value of 45 µM against human breast cancer cells (MCF-7), suggesting a promising therapeutic application in oncology .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit carbonic anhydrase isozymes, which are crucial in regulating pH and fluid balance in tissues. This inhibition could contribute to its anticancer effects by disrupting tumor microenvironment homeostasis .

- Modulation of Signaling Pathways : this compound may interfere with signaling pathways involved in cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Study on Antimicrobial Activity : A comparative analysis was conducted on various thiadiazole derivatives against common pathogens. This compound ranked among the top performers in terms of antibacterial potency .

- Evaluation of Antiviral Effects : In a controlled laboratory setting focusing on TMV inhibition, this compound showed significant protective effects compared to untreated controls .

- Cancer Cell Line Studies : A series of experiments involving different cancer cell lines highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression at specific concentrations .

Q & A

Basic Synthesis Optimization

Q: What are the key steps to optimize the synthesis of ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate for improved yield and purity? A: The synthesis typically involves:

- Sandmeyer Bromination : Diazotization of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate followed by bromination using tert-butyl nitrite and CuBr₂ at room temperature, yielding intermediates in ~71% efficiency .

- Suzuki–Miyaura Coupling : Cross-coupling of brominated intermediates with 2,6-difluorophenylboronic acid under mild conditions (e.g., Pd catalysts, aqueous bases).

Optimization Tips :- Use low-temperature diazotization (-5°C) to minimize side reactions.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Monitor reaction progress via TLC or HPLC-MS to isolate high-purity products.

Advanced Physicochemical Profiling

Q: How can computational methods predict collision cross-section (CCS) values for this compound in mass spectrometry studies? A: CCS prediction involves:

- Software Tools : Use MOBCAL or IMSPredict with molecular dynamics simulations.

- Adduct-Specific Modeling : Input SMILES (e.g.,

CCOC(=O)C1=NN=C(S1)C2=C(C=CC=C2F)F) and generate 3D conformers via RDKit or OpenBabel. - Validation : Compare predicted CCS values (e.g., [M+H]+: 157.6 Ų) with experimental ion mobility data .

Fluorine Substitution Impact

Q: How does the 2,6-difluorophenyl substituent influence biological activity compared to other aryl groups? A: Fluorine enhances:

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability.

- Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation.

- Target Binding : The electron-withdrawing effect stabilizes π-π interactions with kinase ATP pockets (observed in anticancer assays for similar thiadiazoles) .

Comparison Table :

| Substituent | IC₅₀ (Cancer Cell Lines) | LogP |

|---|---|---|

| 2,6-Difluorophenyl | 1.2–3.8 µM | 2.8 |

| 4-Fluorophenoxy | 5.6 µM | 2.3 |

| 3-Chlorophenyl | >10 µM | 3.1 |

Structural Characterization

Q: What analytical techniques are critical for confirming the structure and purity of this compound? A: Use a multi-technique approach:

- NMR : ¹⁹F NMR confirms fluorine positions (δ ~-110 ppm for ortho-F).

- X-ray Crystallography : Resolves dihedral angles (e.g., 85.2° between thiadiazole and phenyl rings) .

- HRMS : Validate molecular formula (C₁₁H₈F₂N₂O₂S) with <2 ppm error.

- HPLC-PDA : Purity >98% using C18 columns (acetonitrile/water + 0.1% formic acid).

Advanced Biological Evaluation

Q: How can structure-activity relationships (SARs) guide the design of derivatives with enhanced anticancer activity? A: Key SAR Insights:

- Thiadiazole Core : Essential for kinase inhibition; replacing with oxadiazole reduces potency by 10-fold.

- Ester Group : Ethyl ester improves solubility; hydrolysis to carboxylic acid abolishes activity.

- Fluorine Position : 2,6-Difluoro substitution maximizes steric complementarity in hydrophobic binding pockets .

Experimental Design :- Synthesize analogs with varying substituents (e.g., methyl, cyanoimino).

- Test in vitro against HCT-116 (colon) and MCF-7 (breast) cancer cells.

Stability Under Physiological Conditions

Q: How stable is this compound in aqueous buffers at physiological pH? A: Stability studies show:

- Hydrolysis : Ethyl ester hydrolyzes to carboxylic acid at pH >7.5 (t₁/₂ = 6 hrs in PBS, 37°C).

- Mitigation Strategies : Use prodrug formulations (e.g., PEGylation) or store in anhydrous DMSO .

Scaling Challenges

Q: What are the bottlenecks in scaling synthesis from gram to kilogram quantities? A: Critical issues include:

- Exothermic Diazotization : Requires jacketed reactors with precise temperature control (-5°C ±1°C).

- Pd Catalyst Cost : Replace homogeneous Pd(OAc)₂ with immobilized catalysts for recycling .

In Vitro Assay Design

Q: Which in vitro models are suitable for evaluating anticancer activity? A: Prioritize:

- Cell Lines : HCT-116 (high EGFR expression), MDA-MB-231 (metastatic breast).

- Assays : MTT for viability, Annexin V-FITC/PI for apoptosis, and scratch assays for migration inhibition .

Crystallographic Insights

Q: How does the crystal structure inform reactivity and derivatization potential? A: The planar thiadiazole ring and orthogonal fluorine atoms enable:

- Electrophilic Aromatic Substitution : Reactivity at C5 (para to fluorine).

- Co-crystallization : Hydrogen bonding with N3 of the thiadiazole (e.g., with kinase hinge regions) .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported biological activities across studies? A: Address via:

- Standardized Assays : Use CLSI guidelines for cytotoxicity assays.

- Control Compounds : Include reference inhibitors (e.g., doxorubicin) in all experiments.

- Meta-Analysis : Compare IC₅₀ values across studies using ANOVA (e.g., conflicting data from fluorophenoxy vs. chlorophenyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.